(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Medicinal Chemistry Lipophilicity Blood-Brain Barrier Permeability

(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-81-9), also known as 1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-methanol, is a 1,3-diarylpyrazole derivative featuring a hydroxymethyl group at the 4-position of the pyrazole core. It belongs to a class of heterocyclic compounds widely explored for their diverse pharmacological activities, including anti-inflammatory, anticancer, and CNS-targeted applications.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 618441-81-9
Cat. No. B12019423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
CAS618441-81-9
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3C
InChIInChI=1S/C18H18N2O/c1-13-7-9-15(10-8-13)18-16(12-21)11-20(19-18)17-6-4-3-5-14(17)2/h3-11,21H,12H2,1-2H3
InChIKeyJCSZMDJISJAIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-81-9): A Diarylpyrazole Building Block for Medicinal Chemistry and Chemical Biology Research


(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-81-9), also known as 1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-methanol, is a 1,3-diarylpyrazole derivative featuring a hydroxymethyl group at the 4-position of the pyrazole core [1]. It belongs to a class of heterocyclic compounds widely explored for their diverse pharmacological activities, including anti-inflammatory, anticancer, and CNS-targeted applications [2]. This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research, with a molecular weight of 278.3 g/mol and an XLogP3 of 3.4 [1].

Why Generic Substitution of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol Fails: Critical Substituent Effects on Physicochemical and Biological Properties


The biological and synthetic utility of diarylpyrazole derivatives is exquisitely sensitive to the nature and position of aryl substituents. Minor modifications, such as the introduction or removal of a single methyl group, can dramatically alter lipophilicity, steric hindrance, and electronic distribution, thereby impacting target binding, metabolic stability, and downstream chemical reactivity [1]. Consequently, compounds within this class cannot be arbitrarily interchanged without risking significant deviations in experimental outcomes. The specific o-tolyl and p-tolyl substitution pattern of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol confers a distinct physicochemical profile that differentiates it from simpler diphenyl or mono-tolyl analogs, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.4) Compared to Unsubstituted Diphenyl Analog (LogP = 3.09)

The target compound exhibits a higher computed lipophilicity (XLogP3 = 3.4) relative to the unsubstituted diphenyl analog, (1,3-diphenyl-1H-pyrazol-4-yl)methanol (ACD/LogP = 3.09) [1]. This 0.31 log unit increase is attributed to the presence of methyl groups on both the o-tolyl and p-tolyl moieties, which enhance hydrophobic surface area and reduce aqueous solubility [1].

Medicinal Chemistry Lipophilicity Blood-Brain Barrier Permeability

Increased Molecular Weight (278.3 g/mol) and Steric Bulk vs. Mono-Tolyl Analog (264.32 g/mol)

The target compound has a molecular weight of 278.3 g/mol, which is 14.0 g/mol higher than the mono-tolyl analog (1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol (264.32 g/mol) [1]. This increase reflects the additional methyl group on the N-aryl ring (o-tolyl vs. phenyl), which introduces greater steric hindrance around the pyrazole core [1].

Medicinal Chemistry Steric Effects Structure-Activity Relationship

Commercially Available at ≥95% Purity, Facilitating Direct Use in Synthesis Without Additional Purification

The target compound is offered by multiple vendors with a minimum purity specification of 95% (HPLC/GC) . This level of purity is sufficient for most research-scale synthetic transformations and eliminates the need for in-house purification prior to use, saving time and resources.

Chemical Procurement Purity Specification Synthetic Intermediate

Potential Utility as an Intermediate for Phosphodiesterase 10A (PDE10A) Inhibitors

Patent literature identifies substituted pyrazoles bearing aryl and tolyl groups as key intermediates in the synthesis of PDE10A inhibitors, a target implicated in schizophrenia and Huntington's disease [1]. While the exact compound is not exemplified, its structural features (1,3-diaryl substitution with 4-hydroxymethyl handle) align with the general formula disclosed for PDE10A inhibitor building blocks [1].

CNS Drug Discovery PDE10A Inhibition Schizophrenia

GHS Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

The compound is classified under GHS as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) [1]. This hazard profile is typical for many organic building blocks but should be considered when planning laboratory protocols and procurement of safety equipment.

Safety Handling Laboratory Procurement

Optimal Application Scenarios for (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol in Research and Development


Synthesis of CNS-Penetrant PDE10A Inhibitor Candidates

Based on its enhanced lipophilicity (XLogP3 = 3.4) [1] and structural congruence with patent-disclosed PDE10A inhibitor intermediates [2], this compound serves as an ideal starting material for the design and synthesis of novel phosphodiesterase 10A inhibitors with improved blood-brain barrier penetration. The 4-hydroxymethyl group provides a convenient handle for further functionalization (e.g., etherification, esterification, oxidation) to explore structure-activity relationships.

Structure-Activity Relationship (SAR) Studies on Diarylpyrazole Scaffolds

The unique o-tolyl/p-tolyl substitution pattern offers a distinct steric and electronic profile compared to common diphenyl or mono-tolyl analogs [1]. Researchers can employ this compound as a reference point in comparative SAR studies to elucidate the impact of methyl group placement on target binding, metabolic stability, and off-target activity, particularly in COX-2 or kinase inhibitor programs [3].

Analytical Reference Standard for LC-MS Method Development

Given its well-defined molecular weight (278.3 g/mol) and commercially available purity (≥95%) , (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol can be utilized as a reference standard for the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying related diarylpyrazole impurities or metabolites in complex biological matrices.

Building Block for Diversity-Oriented Synthesis Libraries

The presence of a reactive primary alcohol at the 4-position allows for straightforward diversification into esters, ethers, amines, and other functional groups [1]. Procurement of this compound in high purity (≥95%) enables its direct use in parallel synthesis or combinatorial chemistry workflows to generate focused libraries of 1,3-diarylpyrazole derivatives for high-throughput screening campaigns.

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